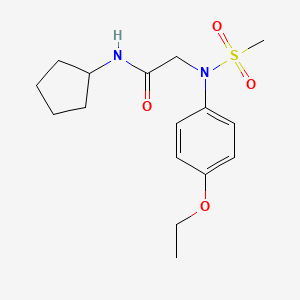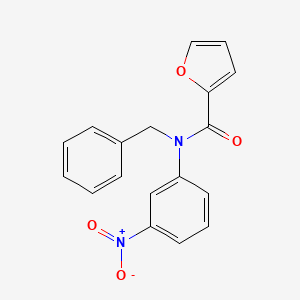![molecular formula C19H22FN3O2 B5513600 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-prop-2-enylpiperidine-3-carboxylic acid](/img/structure/B5513600.png)
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-prop-2-enylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-prop-2-enylpiperidine-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a piperidine ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-prop-2-enylpiperidine-3-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The piperidine ring is then constructed, and the carboxylic acid group is introduced in the final step. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-prop-2-enylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-prop-2-enylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-prop-2-enylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
- 5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-prop-2-enylpiperidine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl group enhances its stability and reactivity, while the piperidine ring and carboxylic acid group provide additional sites for chemical modification and interaction with biological targets.
Propriétés
IUPAC Name |
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-prop-2-enylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-2-8-19(18(24)25)9-3-10-23(13-19)12-15-11-21-22-17(15)14-4-6-16(20)7-5-14/h2,4-7,11H,1,3,8-10,12-13H2,(H,21,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKPOHNONXMSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)CC2=C(NN=C2)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)
![Methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)
![2-[[3-[(2-Carboxy-5-nitrophenyl)carbamoyl]benzoyl]amino]-4-nitrobenzoic acid](/img/structure/B5513539.png)
![2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B5513545.png)
![1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5513546.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)


![2-{[5-(2-fluorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5513594.png)
![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B5513611.png)

![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)
